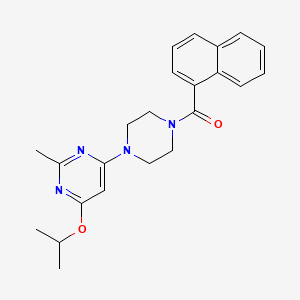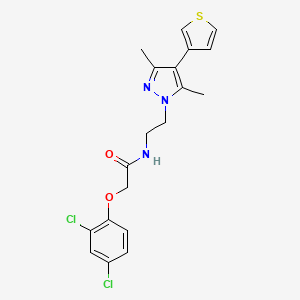
2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves the combination of various chemical moieties through processes such as stirring, recrystallization, and the use of reagents like lutidine and TBTU. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of intermolecular hydrogen bonds, which can significantly influence the compound's properties and interactions. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N—H···O, as well as intramolecular interactions . These structural features are crucial for understanding the molecular conformation and potential binding sites of the compound.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their functional groups and interactions. The presence of chloro and pyrazole groups, as seen in the related compounds, suggests that the compound may undergo reactions typical of these functionalities, such as substitution or addition reactions. The specific reactivity would depend on the exact molecular context and the presence of other reactive sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, is stabilized by a combination of hydrogen bonds and halogen-π interactions . These interactions can affect properties such as solubility, melting point, and stability. The compound of interest is likely to have similar properties, dictated by its dichlorophenoxy and pyrazole groups, as well as its potential for intermolecular interactions.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural characterization of pyrazole-acetamide derivatives and their coordination complexes provide a foundation for understanding the chemical behavior and potential applications of similar compounds. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity due to their complex structural arrangements and hydrogen bonding interactions (Chkirate et al., 2019). Such studies underline the importance of the structural aspects of acetamide derivatives in determining their reactivity and functional properties.
Antioxidant Activity
Research into the antioxidant properties of acetamide derivatives further illustrates the potential application of these compounds in mitigating oxidative stress. The study by Chkirate et al. highlights the antioxidant potential of pyrazole-acetamide complexes, suggesting that similar compounds could be explored for their efficacy in protecting against oxidative damage, which is a key factor in the development of various diseases (Chkirate et al., 2019).
Potential in Agriculture and Material Science
Although not directly related to 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, the synthesis of chloroacetanilide and dichloroacetamide derivatives for use as herbicides and safeners points to the broader utility of acetamide compounds in agricultural chemistry. The radiolabeling of these compounds facilitates studies on their metabolism and mode of action, providing insights that could be applicable to the development of new agrochemicals (Latli et al., 1995).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-12-19(14-5-8-27-11-14)13(2)24(23-12)7-6-22-18(25)10-26-17-4-3-15(20)9-16(17)21/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQAJJYVOXSJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

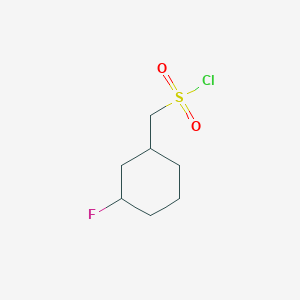
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)
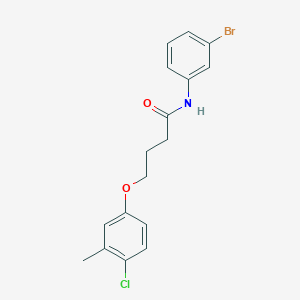

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)

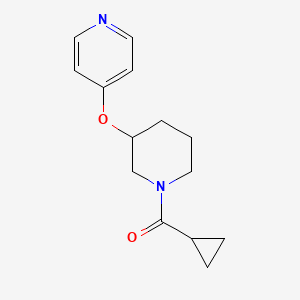

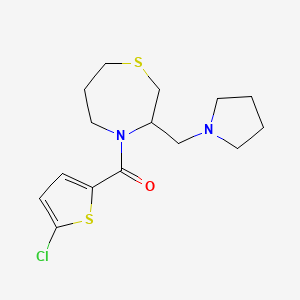
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)
![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)
![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

